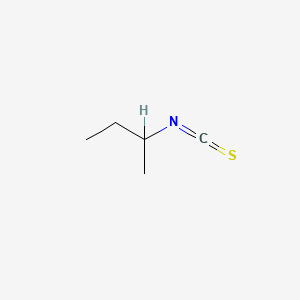

sec-Butyl isothiocyanate

CAS No.: 4426-79-3

Cat. No.: VC2313634

Molecular Formula: C5H9NS

Molecular Weight: 115.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4426-79-3 |

|---|---|

| Molecular Formula | C5H9NS |

| Molecular Weight | 115.2 g/mol |

| IUPAC Name | 2-isothiocyanatobutane |

| Standard InChI | InChI=1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 |

| Standard InChI Key | TUFJIDJGIQOYFY-UHFFFAOYSA-N |

| SMILES | CCC(C)N=C=S |

| Canonical SMILES | CCC(C)N=C=S |

Introduction

Chemical Properties and Identification

Basic Properties

sec-Butyl isothiocyanate has the molecular formula C₅H₉NS with a molecular weight of 115.19 g/mol . It exists as a liquid at room temperature and exhibits the characteristic reactivity of the isothiocyanate functional group, particularly toward nucleophiles. The compound's structure features a secondary butyl group (sec-butyl) attached to the nitrogen atom of the isothiocyanate functional group .

Chemical Identifiers and Nomenclature

The compound is identified by several chemical identifiers, as shown in Table 1:

| Identifier | Value |

|---|---|

| CAS Number | 4426-79-3 |

| IUPAC Name | 2-isothiocyanatobutane |

| Molecular Formula | C₅H₉NS |

| Molecular Weight | 115.19 g/mol |

| InChI Key | TUFJIDJGIQOYFY-UHFFFAOYNA-N |

| SMILES Notation | CCC(C)N=C=S |

Table 1: Chemical identifiers for sec-Butyl isothiocyanate

The compound is known by various synonyms including 2-butyl isothiocyanate, butane-2-isothiocyanate, isothiocyanic acid sec-butyl ester, 1-methylpropyl isothiocyanate, and 2-isothiocyanatobutane .

Synthesis and Preparation Methods

Synthetic Routes

sec-Butyl isothiocyanate can be synthesized through several methods, with the most common approach involving the reaction of sec-butylamine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. This intermediate is subsequently treated with a desulfurizing agent to yield the isothiocyanate.

The general reaction scheme can be represented as:

-

sec-Butylamine + CS₂ → sec-Butyl dithiocarbamate salt

-

sec-Butyl dithiocarbamate salt + Desulfurizing agent → sec-Butyl isothiocyanate

Various desulfurizing agents can be employed in this synthesis, including cyanuric chloride, tosyl chloride, and lead nitrate .

Modern Synthetic Approaches

Recent advancements in isothiocyanate synthesis have introduced more efficient and environmentally friendly methods. One such approach involves the use of thiocarbonyl transfer reagents, such as chlorothionoformate . These reagents facilitate the conversion of amines to isothiocyanates under mild conditions with improved yields.

Additionally, catalytic methods employing transition metals have been developed for the direct conversion of amines to isothiocyanates. These methods offer advantages in terms of reaction efficiency, selectivity, and reduced waste generation .

Chemical Reactions

Reactivity Profile

sec-Butyl isothiocyanate exhibits the characteristic reactivity of isothiocyanates, primarily due to the electrophilic nature of the central carbon atom in the -N=C=S group. The compound undergoes various types of reactions, including:

Nucleophilic Addition Reactions

The central carbon of the isothiocyanate group is susceptible to nucleophilic attack, leading to addition reactions with compounds containing active hydrogen atoms. Common nucleophiles include:

-

Amines: Reaction with primary and secondary amines yields thiourea derivatives

-

Alcohols: Forms thiocarbamate esters

-

Water: Hydrolysis leads to the formation of thiocarbamates

Substitution Reactions

Under specific conditions, sec-Butyl isothiocyanate can participate in substitution reactions, particularly with strong nucleophiles.

Oxidation Reactions

The sulfur atom in sec-Butyl isothiocyanate can be oxidized by various oxidizing agents such as hydrogen peroxide and peracids to form sulfonyl derivatives.

Biological Activities

Insecticidal Properties

sec-Butyl isothiocyanate demonstrates significant insecticidal activity against various soft-bodied insects, particularly aphids and domestic flies. Research has shown that the compound disrupts cellular processes in these organisms, leading to their mortality.

The insecticidal efficacy of sec-Butyl isothiocyanate has been evaluated in several studies, with data indicating concentration-dependent effects. The compound can be applied alone or in combination with other insecticidal agents for enhanced effectiveness.

Antimicrobial Activities

Studies have demonstrated that sec-Butyl isothiocyanate possesses antimicrobial properties against various pathogens, including bacteria and fungi. The antimicrobial action is attributed to the compound's ability to react with thiol groups in proteins, disrupting cellular functions in microorganisms.

Anticancer Properties

One of the most extensively studied aspects of sec-Butyl isothiocyanate is its anticancer potential. Research has shown that the compound exhibits cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and bladder (T24) cancer cells .

Table 2 summarizes the cytotoxic effects of sec-Butyl isothiocyanate on various cancer cell lines:

| Cancer Cell Line | IC₅₀ (μg/mL) | Cell Viability at 100 μg/mL (%) |

|---|---|---|

| MCF-7 (Breast) | 100 | 53.18 |

| A549 (Lung) | 100 | 56.61 |

| T24 (Bladder) | 100 | 60.02 |

Table 2: Cytotoxic activity of sec-Butyl isothiocyanate against cancer cell lines

The anticancer mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to apoptotic cell death. This suggests potential applications in cancer therapeutics, particularly for developing novel anticancer agents.

Mechanism of Action

Molecular Interactions

The biological activities of sec-Butyl isothiocyanate are primarily attributed to its ability to react with nucleophilic sites in biological molecules, particularly proteins . The central carbon of the isothiocyanate group (-N=C=S) readily reacts with nucleophilic groups, especially thiols (SH) present in cysteine residues of proteins.

Cellular Effects

At the cellular level, sec-Butyl isothiocyanate induces various effects, including:

-

Disruption of cellular redox balance through depletion of glutathione

-

Generation of reactive oxygen species (ROS)

-

Alteration of mitochondrial membrane potential

-

Activation of apoptotic pathways

-

Inhibition of specific enzymes involved in cellular metabolism and signal transduction

These cellular effects collectively contribute to the compound's biological activities, particularly its anticancer, antimicrobial, and insecticidal properties.

Applications

Pest Management

The insecticidal properties of sec-Butyl isothiocyanate make it valuable for pest management in agricultural settings. It is particularly effective against soft-bodied insects and can be incorporated into integrated pest management strategies.

Biofumigation

sec-Butyl isothiocyanate has been employed in biofumigation practices for managing soil-borne pathogens. This application involves incorporating plant materials rich in glucosinolates into the soil, which then degrade to release isothiocyanates that suppress pathogen populations.

Nematode Control

Research indicates that sec-Butyl isothiocyanate is effective against soil nematodes, either alone or in combination with other nematocidal agents. This property is valuable for protecting crops from nematode damage.

Research Applications

sec-Butyl isothiocyanate serves as a valuable tool in biochemical research, particularly for studying protein modifications and cellular signaling pathways . Its ability to covalently modify specific proteins makes it useful for investigating structure-function relationships and identifying critical residues in protein active sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume